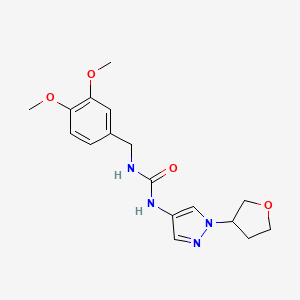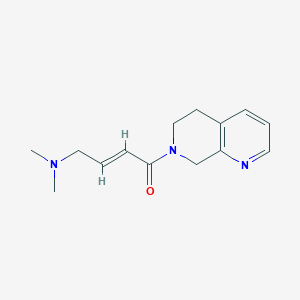
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one, also known as DNBC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DNBC is a small molecule that belongs to the class of organic compounds known as naphthyridines.
Applications De Recherche Scientifique
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is in the field of cancer research. Studies have shown that (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mécanisme D'action
The mechanism of action of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are known to play important roles in cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. Studies have shown that (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer cell growth and survival. (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has also been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell growth and survival. However, (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is also highly toxic and can cause significant damage to normal cells, which limits its use in certain experiments. Additionally, (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is a relatively new compound, and more research is needed to fully understand its potential applications and limitations in lab experiments.
Orientations Futures
There are several future directions for research on (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one. One area of interest is the development of more efficient synthesis methods for (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one, which could lead to increased availability and lower costs. Another area of interest is the development of new derivatives of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one with improved anti-cancer activity and reduced toxicity. Additionally, more research is needed to fully understand the mechanism of action of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one and its potential applications in other fields of scientific research, such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one can be synthesized through a multi-step process that involves the condensation of 2,6-dichloro-3-nitropyridine with 2,4-pentanedione in the presence of a base, followed by reduction of the nitro group using sodium dithionite. The resulting compound is then reacted with dimethylamine to yield (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one.
Propriétés
IUPAC Name |
(E)-1-(6,8-dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16(2)9-4-6-14(18)17-10-7-12-5-3-8-15-13(12)11-17/h3-6,8H,7,9-11H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKZPLWQDHRSCT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCC2=C(C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCC2=C(C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

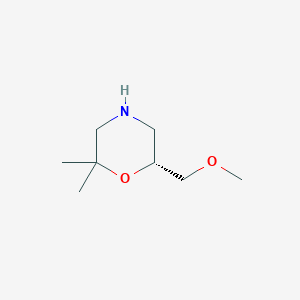
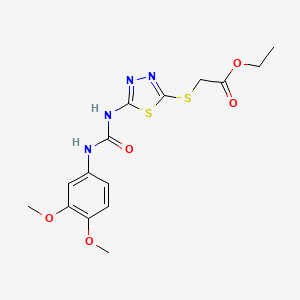
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
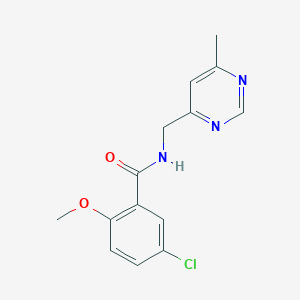
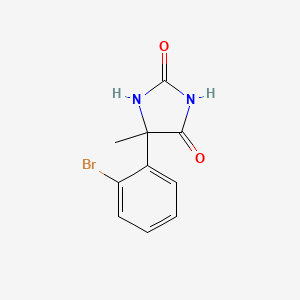
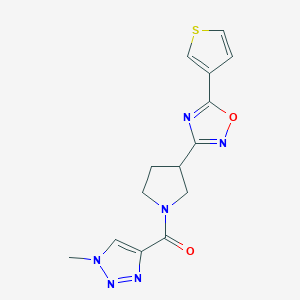
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)
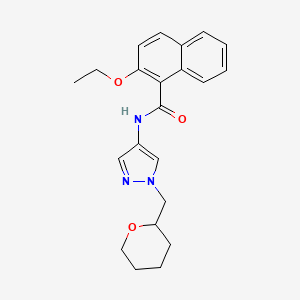
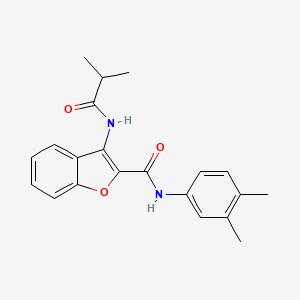
![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)
